molecular formula C9H9F2NO B13054496 (3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13054496
M. Wt: 185.17 g/mol
InChI Key: APZOCIWEKHOCLJ-ZETCQYMHSA-N
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Description

(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the dihydrobenzo[B]furan moiety further adds to its chemical versatility and potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethyl radicals, which can be generated under specific reaction conditions, to functionalize the target molecule.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors for the difluoromethylation process can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.

    Medicine: Its potential as a drug candidate is being explored due to its enhanced biological activity and metabolic stability.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with multiple biological pathways, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its combination of the difluoromethyl group and the dihydrobenzo[B]furan moiety. This unique structure enhances its chemical versatility and potential for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(3R)-7-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)6-3-1-2-5-7(12)4-13-8(5)6/h1-3,7,9H,4,12H2/t7-/m0/s1

InChI Key

APZOCIWEKHOCLJ-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC=C2)C(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)C(F)F)N

Origin of Product

United States

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